2-cyano-N-(2,5-dichlorophenyl)-3-[2-(morpholin-4-yl)pyrimidin-5-yl]prop-2-enamide
Description
This compound features a cyano enamide backbone substituted with a 2,5-dichlorophenyl group and a pyrimidine ring bearing a morpholine moiety. Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or GPCR modulator .
Properties
IUPAC Name |
2-cyano-N-(2,5-dichlorophenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5O2/c19-14-1-2-15(20)16(8-14)24-17(26)13(9-21)7-12-10-22-18(23-11-12)25-3-5-27-6-4-25/h1-2,7-8,10-11H,3-6H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFCOEZIULGBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-cyano-N-(2,5-dichlorophenyl)-3-[2-(morpholin-4-yl)pyrimidin-5-yl]prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 476.3 g/mol. Its structure features a cyano group, dichlorophenyl moiety, and a morpholine-pyrimidine hybrid, which may contribute to its biological effects.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated that certain related compounds significantly inhibited cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. For instance, compounds with similar structures showed IC50 values comparable to the standard anti-inflammatory drug celecoxib, indicating potent anti-inflammatory properties .
Table 1: Comparison of COX-2 Inhibition Potency
The mechanism by which this compound exerts its anti-inflammatory effects may involve the inhibition of COX enzymes and the downregulation of inducible nitric oxide synthase (iNOS) expression in macrophages. Studies using RAW264.7 cells indicated that related pyrimidine derivatives significantly reduced both mRNA and protein levels of COX-2 and iNOS .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications to the pyrimidine ring and substituents on the phenyl groups can enhance potency and selectivity for COX-2 over COX-1, minimizing side effects associated with non-selective COX inhibition.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity | Reference |
|---|---|---|
| Electron-releasing groups on pyrimidine | Increased COX-2 inhibition | |
| Chloromethyl substituents | Enhanced anti-inflammatory activity |
In Vivo Studies
In vivo studies using rat models for carrageenan-induced paw edema showed that certain pyrimidine derivatives exhibited significant anti-inflammatory effects comparable to indomethacin, another widely used anti-inflammatory drug. The effective doses (ED50) for these compounds ranged from 8.23 to 11.60 μM, indicating promising therapeutic potential .
Table 3: ED50 Values in In Vivo Models
| Compound | ED50 (μM) | Comparison Drug | ED50 (μM) |
|---|---|---|---|
| Compound X | 11.60 | Indomethacin | 9.17 |
| Compound Y | 8.23 | Indomethacin | 9.17 |
Comparison with Similar Compounds
Structural Analog: XCT790
Compound: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
- Key Differences: Substituents: Replaces the dichlorophenyl group with a trifluoromethylphenyl-methoxy group and substitutes the pyrimidine-morpholine with a thiadiazole ring. Biological Activity: XCT790 is a known estrogen-related receptor α (ERRα) inverse agonist, whereas the target compound’s pyrimidine-morpholine core may favor kinase targeting .
Structural Analog: EN300-265802
Compound: 2-cyano-3-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-N-(pyridin-2-yl)prop-2-enamine
- Key Differences :
- Core Structure : Replaces pyrimidine with a pyrrole ring and introduces a morpholine sulfonyl group.
- Solubility : The sulfonyl group improves hydrophilicity compared to the target compound’s morpholine-pyrimidine system.
- Binding Affinity : The pyrrole-pyridine system may favor interactions with ATP-binding pockets in kinases, whereas the target compound’s pyrimidine could enhance π-π stacking .
Structural Analog: EP 4 374 877 A2 Derivatives
Example: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-...carboxamide
- Key Differences :
Tabulated Comparison of Key Properties
Research Findings and Functional Implications
- Target Compound vs. XCT790 : The dichlorophenyl group in the target compound may reduce off-target effects compared to XCT790’s bulky trifluoromethyl groups, which are associated with hepatotoxicity .
- Morpholine vs. Sulfonyl Groups : EN300-265802’s sulfonyl group improves aqueous solubility but may reduce membrane permeability relative to the target compound’s morpholine .
- Pyrimidine vs. Thiadiazole : The pyrimidine ring in the target compound offers better π-π stacking in kinase active sites than XCT790’s thiadiazole, which prioritizes hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
